Cas no 14684-54-9 (6,7-Dimethyl-pteridin-4-ol)

6,7-Dimethyl-pteridin-4-ol structure
Nombre del producto:6,7-Dimethyl-pteridin-4-ol
Número CAS:14684-54-9
MF:C8H8N4O
Megavatios:176.175320625305
MDL:MFCD27981121
CID:189098
PubChem ID:135422471
6,7-Dimethyl-pteridin-4-ol Propiedades químicas y físicas
Nombre e identificación
-
- 4(3H)-Pteridinone,6,7-dimethyl-
- 3-HYDRAZONO-3,4-DIHYDROQUINOXALIN-2(1H)-ONE
- 4-Hydroxy-6,7-dimethylpteridine
- 6,7-dimethyl-1H-pteridin-4-one
- 6,7-dimethylpteridin-4(1H)-one
- NSC 45778
- 6,7-Dimethyl-pteridin-4-ol
- 4(1H)-Pteridinone,6,7-dimethyl-(8CI,9CI)
- 14684-54-9
- 4(1H)-Pteridinone, 6,7-dimethyl-
- F2124-0199
- 6,7-dimethyl-8H-pteridin-4-one
- NSC45778
- SCHEMBL1436921
- 6,7-dimethyl-3H-pteridin-4-one
- NSC-45778
- AKOS006271474
- 6,7-Dimethyl-4(3H)-pteridinone
- NS00024809
- AKOS005208089
- EINECS 238-725-1
- 6,7-dimethylpteridin-4-ol
- DTXSID60163524
- 6,7-Dimethyl-4(1H)-pteridinone #
- 4-Oxo-6,7-dimethylpteridine
-
- MDL: MFCD27981121
- Renchi: InChI=1S/C8H8N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13)
- Clave inchi: YZZHLQUXFAOLAA-UHFFFAOYSA-N
- Sonrisas: CC1=NC2=C(N=CN=C2O)N=C1C
Atributos calculados
- Calidad precisa: 176.06994
- Masa isotópica única: 176.07
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 0
- Complejidad: 253
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0
- Superficie del Polo topológico: 67.2A^2
Propiedades experimentales
- Denso: 1.2735 (rough estimate)
- Punto de ebullición: 307.78°C (rough estimate)
- Punto de inflamación: 179.3°C
- índice de refracción: 1.6590 (estimate)
- PSA: 67.24
6,7-Dimethyl-pteridin-4-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2124-0199-0.25g |
6,7-Dimethyl-pteridin-4-ol |
14684-54-9 | 95%+ | 0.25g |
$812.0 | 2023-09-06 | |
Life Chemicals | F2124-0199-0.5g |
6,7-Dimethyl-pteridin-4-ol |
14684-54-9 | 95%+ | 0.5g |
$855.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1095549-1g |
6,7-DIMETHYLPTERIDIN-4(1H)-ONE |
14684-54-9 | 95% | 1g |
$685 | 2025-02-25 | |
eNovation Chemicals LLC | Y1095549-1g |
6,7-DIMETHYLPTERIDIN-4(1H)-ONE |
14684-54-9 | 95% | 1g |
$685 | 2024-07-28 | |
Life Chemicals | F2124-0199-1g |
6,7-Dimethyl-pteridin-4-ol |
14684-54-9 | 95%+ | 1g |
$901.0 | 2023-09-06 | |
Life Chemicals | F2124-0199-5g |
6,7-Dimethyl-pteridin-4-ol |
14684-54-9 | 95%+ | 5g |
$2950.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1095549-100mg |
6,7-DIMETHYLPTERIDIN-4(1H)-ONE |
14684-54-9 | 95% | 100mg |
$495 | 2024-07-28 | |
eNovation Chemicals LLC | Y1095549-100mg |
6,7-DIMETHYLPTERIDIN-4(1H)-ONE |
14684-54-9 | 95% | 100mg |
$495 | 2025-02-20 | |
eNovation Chemicals LLC | Y1095549-100mg |
6,7-DIMETHYLPTERIDIN-4(1H)-ONE |
14684-54-9 | 95% | 100mg |
$495 | 2025-02-25 | |
Life Chemicals | F2124-0199-2.5g |
6,7-Dimethyl-pteridin-4-ol |
14684-54-9 | 95%+ | 2.5g |
$1963.0 | 2023-09-06 |
6,7-Dimethyl-pteridin-4-ol Literatura relevante
-
Yusuke Sato,Yu Toriyabe,Seiichi Nishizawa,Norio Teramae Chem. Commun. 2013 49 9983
-
2. 869. Pteridine studies. Part XIV. Methylation of 2-Amino-4-hydroxypteridine and related compoundsD. J. Brown,N. W. Jacobsen J. Chem. Soc. 1961 4413
-
3. 919. Pteridine derivatives. Part IX. 2,6-Diamino-4-hydroxypteridine and related dihydropteridinesAlexander Stuart,D. W. West,H. C. S. Wood J. Chem. Soc. 1964 4769
-
Andrés H. Thomas,Carolina Lorente,Alberto L. Capparelli,Claudia G. Martínez,André M. Braun,Esther Oliveros Photochem. Photobiol. Sci. 2003 2 245
-
5. 103. Pteridine studies. Part I. Pteridine, and 2- and 4-amino- and 2- and 4-hydroxy-pteridinesAdrien Albert,D. J. Brown,Gordon Cheeseman J. Chem. Soc. 1951 474
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